molecular formula C19H23ClINO B8252513 2-chloro-5-iodo-N-(1-tricyclo[4.3.1.13,8]undecanylmethyl)benzamide

2-chloro-5-iodo-N-(1-tricyclo[4.3.1.13,8]undecanylmethyl)benzamide

Cat. No.: B8252513
M. Wt: 443.7 g/mol
InChI Key: ORNGDPGNIBVZLL-UHFFFAOYSA-N
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Description

2-chloro-5-iodo-N-(1-tricyclo[43113,8]undecanylmethyl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with chlorine and iodine atoms, and a tricyclo[43113,8]undecanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-iodo-N-(1-tricyclo[4.3.1.13,8]undecanylmethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The chlorine and iodine atoms are introduced through halogenation reactions, and the tricyclo[4.3.1.13,8]undecanyl group is attached via a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The iodine atom can be oxidized to form iodine-containing derivatives.

  • Reduction: : The chlorine atom can be reduced to form chlorinated derivatives.

  • Substitution: : The benzamide core can undergo nucleophilic substitution reactions with different reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: : Nucleophiles like amines and alcohols are used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Iodine-containing derivatives such as iodoarenes.

  • Reduction: : Chlorinated derivatives such as chloroarenes.

  • Substitution: : Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is used to study the effects of halogenated benzamides on biological systems. It can serve as a probe to understand the interactions between halogenated compounds and biological targets.

Medicine

In the medical field, the compound has potential applications in drug development. Its structural complexity allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In industry, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in advanced material science and engineering.

Mechanism of Action

The mechanism by which 2-chloro-5-iodo-N-(1-tricyclo[4.3.1.13,8]undecanylmethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(tricyclo[4.3.1.13,8]undecan-1-ylmethyl)benzamide

  • 5-iodo-N-(tricyclo[4.3.1.13,8]undecan-1-ylmethyl)benzamide

  • 2-chloro-5-iodo-N-(cyclohexylmethyl)benzamide

Uniqueness

2-chloro-5-iodo-N-(1-tricyclo[4.3.1.13,8]undecanylmethyl)benzamide stands out due to its unique combination of halogen atoms and the tricyclo[4.3.1.13,8]undecanyl group. This combination provides distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

2-chloro-5-iodo-N-(1-tricyclo[4.3.1.13,8]undecanylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClINO/c20-17-4-3-15(21)7-16(17)18(23)22-11-19-8-12-1-2-13(9-19)6-14(5-12)10-19/h3-4,7,12-14H,1-2,5-6,8-11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNGDPGNIBVZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC3CC1CC(C2)(C3)CNC(=O)C4=C(C=CC(=C4)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClINO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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